REACTION_CXSMILES
|
CS[C:3]1[NH:4][C:5](=[O:14])[C:6]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:7][N:8]=1.[NH2:15][C:16]1[CH:17]=[C:18]([C:22]([F:25])([F:24])[F:23])[CH:19]=[CH:20][CH:21]=1>C(O)C>[O:14]=[C:5]1[NH:4][C:3]([NH:15][C:16]2[CH:21]=[CH:20][CH:19]=[C:18]([C:22]([F:23])([F:24])[F:25])[CH:17]=2)=[N:8][CH:7]=[C:6]1[C:9]([O:11][CH2:12][CH3:13])=[O:10]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
CSC=1NC(C(=CN1)C(=O)OCC)=O
|
Name
|
|
Quantity
|
45.2 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1)C(F)(F)F
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
with stirring for 17 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the precipitate is collected by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from a mixture of DMF and water
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1C(=CN=C(N1)NC1=CC(=CC=C1)C(F)(F)F)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |